tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structure and reactivity.
Properties
IUPAC Name |
tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFXLCQXQDYFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958026-66-9 | |
| Record name | tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of Pyrrolidine Derivatives
A common approach involves the alkylation of Boc-protected pyrrolidine with 1,2-dibromoethane. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine’s nitrogen is first protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. The Boc-protected pyrrolidine is then treated with 1,2-dibromoethane in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Key Steps:
-
Protection of Pyrrolidine:
Pyrrolidine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C to form tert-butyl pyrrolidine-1-carboxylate. -
Alkylation at the 3-Position:
The Boc-protected pyrrolidine undergoes deprotonation at the 3-position using a strong base (e.g., LDA or NaH), followed by reaction with 1,2-dibromoethane. The bromoethyl group is introduced selectively, yielding the target compound after purification by column chromatography.
Challenges:
-
Regioselectivity issues may arise if the base insufficiently deprotonates the 3-position.
-
Competing reactions with the Boc group can occur under harsh conditions.
Bromination of Hydroxyethyl Precursors
An alternative method involves brominating a hydroxyethyl precursor. This two-step process begins with the synthesis of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, followed by bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Procedure:
-
Synthesis of Hydroxyethyl Intermediate:
tert-Butyl pyrrolidine-1-carboxylate is reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group. -
Bromination:
The hydroxyl group is converted to a bromide using PBr₃ in DCM or HBr in acetic acid. For example, treatment with PBr₃ at 0°C for 2 hours achieves near-quantitative conversion.
Advantages:
-
Higher functional group tolerance compared to direct alkylation.
-
Avoids the use of toxic dibromoethane.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent and temperature significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the reactivity of alkylation reactions but may compromise Boc group stability. Comparative studies show that THF at −20°C balances reactivity and selectivity, achieving yields of 68–72%.
Table 1: Solvent Optimization for Alkylation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | −20 | 72 | 95 |
| DMF | 25 | 65 | 89 |
| DCM | 0 | 58 | 92 |
Catalytic and Stoichiometric Considerations
The use of catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improves reaction rates in biphasic systems. Stoichiometric excess of 1,2-dibromoethane (1.5–2.0 equiv) is necessary to drive the reaction to completion, though excess reagent complicates purification.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed for Boc protection and alkylation steps, reducing reaction times from hours to minutes. A representative industrial protocol involves:
-
Continuous Boc Protection:
Pyrrolidine and Boc₂O are mixed in a flow reactor at 50°C, achieving 98% conversion in 10 minutes. -
Alkylation in Packed-Bed Reactors:
The Boc-protected intermediate reacts with 1,2-dibromoethane in a packed-bed reactor containing immobilized base catalysts, yielding 85% product with minimal waste.
Comparative Analysis of Methodologies
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 72 | 95 | Short reaction time | Requires toxic dibromoethane |
| Bromination of Alcohol | 81 | 97 | Avoids alkylating agents | Multi-step process |
| Continuous-Flow | 85 | 99 | Scalable, efficient | High initial equipment cost |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The compound’s reactivity is influenced by the presence of the tert-butyl and pyrrolidine groups, which modulate its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with a tert-butyl ester and a bromoethyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and pharmaceutical applications .
Biological Activity
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a tert-butyl ester group and a bromoethyl side chain. The presence of the bromine atom may enhance its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHBrN\O\ |
| Molecular Weight | 273.18 g/mol |
| CAS Number | 57850108 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially influencing their function. Additionally, the bromoethyl group may facilitate nucleophilic substitution reactions, leading to modifications in target proteins.
Key Mechanisms:
- Protein Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Cell Signaling Modulation : It could influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activity and Research Findings
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer properties and neuroprotective effects.
Anticancer Activity
A study highlighted the potential anticancer properties of pyrrolidine derivatives. For instance, some derivatives demonstrated significant cytotoxicity against tumor cell lines, suggesting that this compound might also exhibit similar effects through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Neuroprotective Effects
Compounds containing pyrrolidine structures have been explored for their neuroprotective effects. These compounds may inhibit cholinesterase activity, which is crucial in conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications on the pyrrolidine ring can enhance selectivity and potency against specific neurological targets .
Case Studies
- Cytotoxicity Assay : A recent study assessed the cytotoxic effects of various pyrrolidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications on the pyrrolidine ring significantly increased cytotoxicity compared to standard chemotherapeutic agents .
- Cholinesterase Inhibition : Another investigation focused on the inhibition of acetylcholinesterase by pyrrolidine derivatives. The study found that specific substitutions could enhance inhibitory activity, making these compounds potential candidates for treating neurodegenerative diseases .
Q & A
Q. What are the standard synthetic protocols for tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common method includes:
- Step 1 : Protection of the pyrrolidine nitrogen using tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF at 0–20°C).
- Step 2 : Introduction of the bromoethyl group via nucleophilic substitution or alkylation. For example, reacting tert-butyl 3-(hydroxyethyl)pyrrolidine-1-carboxylate with PBr₃ or HBr generates the bromoethyl substituent .
- Purification : Flash chromatography (hexane/EtOAc) or crystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~3.5 ppm for pyrrolidine N-CH₂) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ = calculated 278.08 g/mol) .
- Chiral HPLC : Essential for enantiomeric resolution if stereocenters are present .
Advanced Research Questions
Q. How can cross-coupling reactions involving the bromoethyl group be optimized for targeted modifications?
The bromoethyl moiety enables Suzuki or Buchwald-Hartwig couplings. Optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl/heteroaryl couplings .
- Base and Solvent : Cs₂CO₃ in dioxane or DMF at 80–100°C improves yields .
- Kinetic Control : Slow addition of Grignard reagents minimizes β-hydride elimination .
Q. What factors explain discrepancies in reaction yields reported for nucleophilic substitutions with this compound?
Yield variations arise from:
- Steric Hindrance : Bulky tert-butyl groups slow SN2 reactions, favoring elimination byproducts (e.g., alkenes) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce selectivity .
- Catalyst Purity : Trace Pd impurities in commercial reagents can catalyze side reactions .
Q. How does the bromoethyl substituent influence biological activity compared to halogenated analogs?
Structural comparisons (e.g., 2-bromo-5-iodophenoxy vs. 2-bromoethyl derivatives) reveal:
- Reactivity : The bromoethyl group enhances alkylation potential in enzyme inhibition assays (e.g., covalent binding to cysteine residues) .
- Bioavailability : Bromine’s electronegativity improves membrane permeability vs. chlorine or fluorine analogs .
Q. What are the stability challenges for this compound under varying storage conditions?
Degradation pathways include:
- Hydrolysis : Susceptible to moisture; store under inert gas at 2–8°C in sealed containers .
- Thermal Decomposition : Above 40°C, tert-butyl ester cleavage occurs, detected via TGA/DSC .
- Light Sensitivity : UV exposure accelerates bromine loss; amber vials are recommended .
Methodological Notes
- Contradiction Resolution : Conflicting data on reaction yields (e.g., 60% vs. 92% in similar protocols ) may stem from differences in starting material purity or catalyst aging.
- Biological Assay Design : Use LC-MS/MS to track metabolic stability in hepatic microsomes, referencing fluorophenyl-pyrrolidine analogs for comparative kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
